2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is an organic compound that features a pyridine ring and an indole moiety connected via an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridin-4-yl)acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide (DMSO) with lithium chloride as a catalyst at temperatures ranging from 100°C to 160°C for 90 to 180 minutes . The resulting product is then purified by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are typically employed.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine and indole derivatives.
Scientific Research Applications
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis, thereby reducing collagen production .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetonitrile: A simpler analog with similar reactivity but lacking the indole moiety.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex compound with additional pyridine rings.
Uniqueness
2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler analogs.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(6-pyridin-4-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-6-3-13-10-18-15-9-12(1-2-14(13)15)11-4-7-17-8-5-11/h1-2,4-5,7-10,18H,3H2 |
InChI Key |
DGTCQWAQNIPOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)NC=C2CC#N |
Origin of Product |
United States |
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